molecular formula C8H11Cl2FN2 B11728904 4-Fluoroindolin-7-amine dihydrochloride

4-Fluoroindolin-7-amine dihydrochloride

Katalognummer: B11728904
Molekulargewicht: 225.09 g/mol
InChI-Schlüssel: QAIKUWNBMHFEOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoroindolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a derivative of indoline, a bicyclic heterocycle, and contains a fluorine atom at the 4-position and an amine group at the 7-position. This compound is often used in pharmaceutical research and development due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroindolin-7-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indoline as the starting material.

    Fluorination: The indoline undergoes a fluorination reaction to introduce a fluorine atom at the 4-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The next step involves the introduction of an amine group at the 7-position. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoroindolin-7-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Fluoroindolin-7-amine dihydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Fluoroindolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoroindolin-7-amine dihydrochloride is unique due to the presence of both the fluorine atom at the 4-position and the amine group at the 7-position. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C8H11Cl2FN2

Molekulargewicht

225.09 g/mol

IUPAC-Name

4-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H

InChI-Schlüssel

QAIKUWNBMHFEOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(C=CC(=C21)F)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.